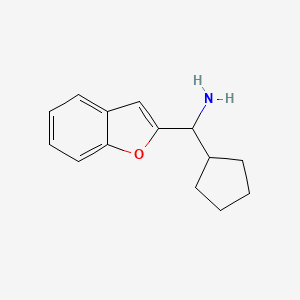
Benzofuran-2-yl(cyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-2-yl(cyclopentyl)methanamine: is a chemical compound with the molecular formula C14H17NO. Benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods. Another method involves the McMurry reaction, which is a reductive coupling of carbonyl compounds . Additionally, cycloisomerization of alkyne-o-substituted phenols is also used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, copper-mediated and palladium-catalyzed coupling reactions are commonly used . These methods are advantageous due to their high selectivity and ability to produce complex benzofuran structures with fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran-2-yl(cyclopentyl)methanamine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield benzofuranols .
Wissenschaftliche Forschungsanwendungen
Benzofuran-2-yl(cyclopentyl)methanamine: has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzofuran-2-yl(cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Benzofuran-2-yl(cyclopentyl)methanamine: can be compared with other benzofuran derivatives such as:
- Benzofuran-2-yl(cyclohexyl)methanamine
- Benzofuran-2-yl(phenyl)methanamine
- Benzofuran-2-yl(methyl)methanamine
These compounds share a similar benzofuran core structure but differ in their substituents, which can influence their chemical properties and biological activities . The uniqueness of This compound lies in its specific cyclopentyl substituent, which may confer distinct pharmacological properties .
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-benzofuran-2-yl(cyclopentyl)methanamine |
InChI |
InChI=1S/C14H17NO/c15-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)16-13/h3-4,7-10,14H,1-2,5-6,15H2 |
InChI-Schlüssel |
QIUSBCVTGJEMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(C2=CC3=CC=CC=C3O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


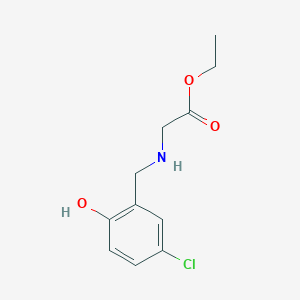
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
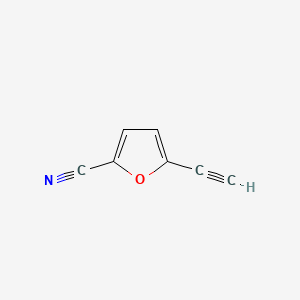
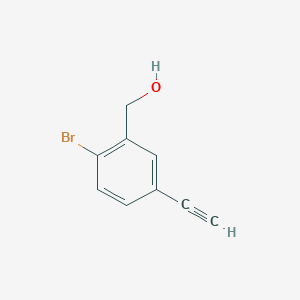
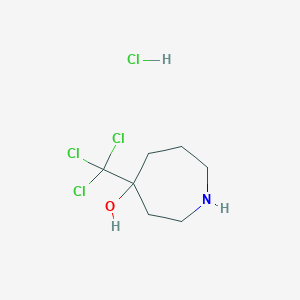
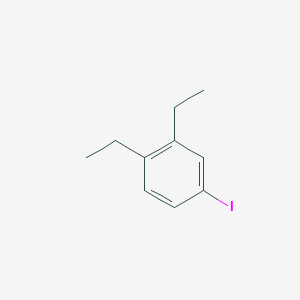
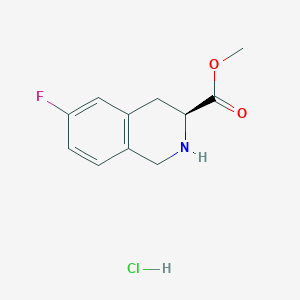
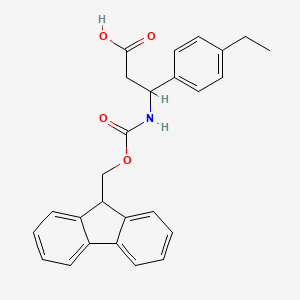
![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
